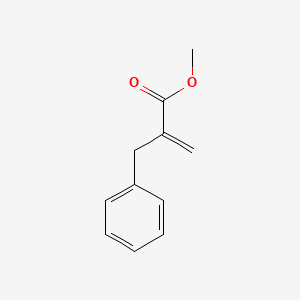

Methyl 2-benzylacrylate

Vue d'ensemble

Description

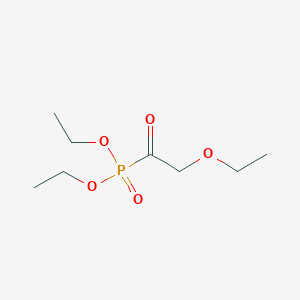

Methyl 2-benzylacrylate is an organic compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .

Synthesis Analysis

While specific synthesis methods for Methyl 2-benzylacrylate were not found in the search results, it’s worth noting that organic compounds like this are often synthesized through various organic reactions. For instance, retrosynthetic analysis is a common strategy used in organic synthesis .

Molecular Structure Analysis

The InChI code for Methyl 2-benzylacrylate is 1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

Methyl 2-benzylacrylate has a density of 1.0±0.1 g/cm3, a boiling point of 261.1±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 51.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 170.1±3.0 cm3 .

Applications De Recherche Scientifique

Palladium-Catalyzed Transformations

Li et al. (2018) developed a procedure for the direct carbonylative transformation of benzyl amines using palladium as a catalyst. This method, using dimethyl carbonate as the solvent, allows for the production of methyl 2-arylacetates from primary, secondary, and tertiary benzyl amines without the need for additional additives (Li, Wang, & Wu, 2018).

Benzylation of Alcohols

Poon and Dudley (2006) described a stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, that effectively converts alcohols into benzyl ethers. This benzylation process is applicable to a wide range of alcohols and typically yields good to excellent results (Poon & Dudley, 2006).

Antimicrotubule Agents

Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which were found to inhibit cancer cell growth. These compounds, synthesized through copper-catalyzed azide-alkyne cycloaddition, showed potential as antimicrotubule agents, with notable activity against human breast tumor cells (Stefely et al., 2010).

Methylation and Arylation of Carboxylic Acids

Giri et al. (2007) demonstrated the use of preformed sodium carboxylates for Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple aliphatic acids. This method is significant for its facilitation of methylation and arylation via a C−H activation/C−C coupling sequence (Giri et al., 2007).

Polymer Chemistry Applications

Callam and Lowary (2001) reported an organic chemistry laboratory experiment that included the synthesis of methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. This experiment is particularly useful for students to understand various concepts in carbohydrate chemistry and polymer synthesis (Callam & Lowary, 2001).

Biomimetic Synthesis

Hikawa et al. (2014) developed an environmentally benign method for synthesizing 2-phenylbenzimidazoles in water. Benzoyl methyl phosphates were used as biomimetic acylating agents in this one-pot tandem approach without additional catalysts (Hikawa et al., 2014).

Photoinitiator-Derived Macromolecular Chain Termini

Lauer et al. (2017) conducted a study on the stability of photoinitiator-derived chain termini of poly(methyl methacrylate), exploring the wavelength-dependent stability of these termini. This research is crucial for understanding the behavior of polymer chain ends under different light conditions (Lauer et al., 2017).

Atom-Transfer Radical Polymerization

Fuente et al. (2001) studied the synthesis of poly(methyl methacrylate) by atom-transfer radical polymerization (ATRP), a significant process in polymer science. This research provided insights into the effects of solvents and initiators on polymerization efficiency and molecular weight distributions (Fuente et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-benzylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJYBYIABSMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341793 | |

| Record name | methyl 2-benzylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-benzylacrylate | |

CAS RN |

3070-71-1 | |

| Record name | methyl 2-benzylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.